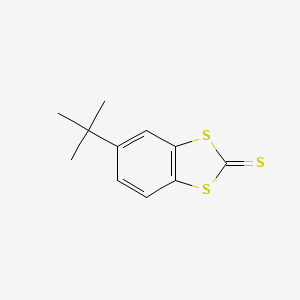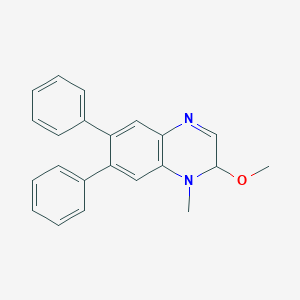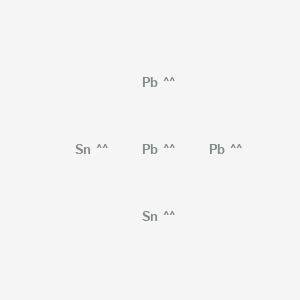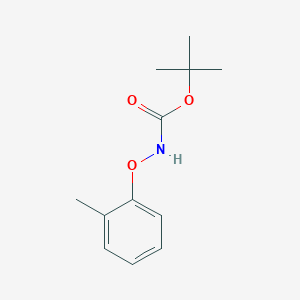![molecular formula C14H23N5O2 B14289210 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol CAS No. 123205-51-6](/img/structure/B14289210.png)
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is a complex organic compound that features a purine base attached to an octane chain with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol typically involves the reaction of a purine derivative with an octane chain precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.
化学反応の分析
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features but different functional groups.
Methyl 2-(6-amino-9H-purin-9-yl)acetate: Another similar compound used in various chemical and biological studies.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is unique due to its specific combination of a purine base with an octane chain and hydroxyl groups. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.
特性
CAS番号 |
123205-51-6 |
|---|---|
分子式 |
C14H23N5O2 |
分子量 |
293.36 g/mol |
IUPAC名 |
2-[(6-aminopurin-9-yl)methyl]octane-1,2-diol |
InChI |
InChI=1S/C14H23N5O2/c1-2-3-4-5-6-14(21,8-20)7-19-10-18-11-12(15)16-9-17-13(11)19/h9-10,20-21H,2-8H2,1H3,(H2,15,16,17) |
InChIキー |
SJGAJHSGKQPTHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CN1C=NC2=C(N=CN=C21)N)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


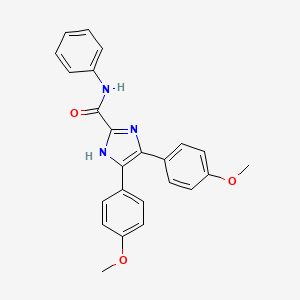

![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
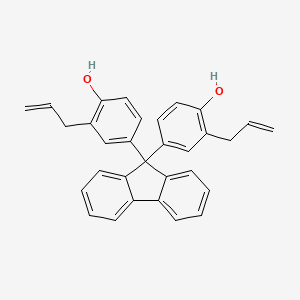
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)
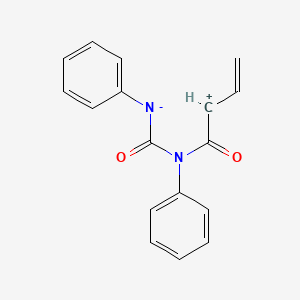


![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
